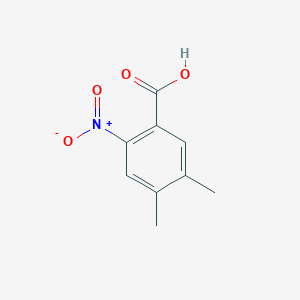

4,5-Dimethyl-2-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXYTCSDJADEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475668 | |

| Record name | 4,5-Dimethyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-14-4 | |

| Record name | 4,5-Dimethyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Disubstituted-2-nitrobenzoic Acids

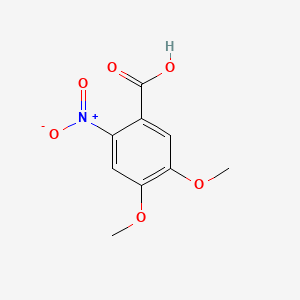

A Note on the Target Compound: Initial searches for "4,5-Dimethyl-2-nitrobenzoic acid" did not yield extensive information in major chemical databases. A single supplier lists the CAS number as 4315-14-4. However, the structurally similar and well-documented compound, 4,5-Dimethoxy-2-nitrobenzoic acid , is often a subject of research and development. This guide will focus on 4,5-Dimethoxy-2-nitrobenzoic acid (CAS No. 4998-07-6) , as it is the likely compound of interest for researchers and drug development professionals.

Core Compound Identification and Properties

4,5-Dimethoxy-2-nitrobenzoic acid is a nitroaromatic compound that serves as a versatile intermediate in the synthesis of various organic molecules, including heterocyclic compounds and more complex pharmaceutical agents.[1]

| Identifier | Value |

| CAS Number | 4998-07-6 |

| Molecular Formula | C₉H₉NO₆[2][3] |

| Molecular Weight | 227.17 g/mol [1][4] |

| IUPAC Name | 4,5-Dimethoxy-2-nitrobenzoic acid[5] |

| Synonyms | 3,4-Dimethoxy-6-nitrobenzoic acid[5] |

Physical and Chemical Properties:

| Property | Value | Source |

| Melting Point | 195-197 °C | [1][4] |

| Boiling Point | 409.5±45.0 °C at 760 mmHg | [3] |

| Appearance | Yellow crystalline powder | [1][3] |

| Solubility | Insoluble in water; Soluble in DMSO and methanol | [1][3] |

| Density | 1.4±0.1 g/cm³ | [3] |

Experimental Protocols: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid

Two primary synthetic routes from commercially available precursors are well-documented.

Synthesis from Veratric Acid

This method involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid).

Experimental Protocol:

-

Reaction Setup: To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol).

-

Nitration: In an ice bath, slowly add 20% nitric acid (50 mL).

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 6 hours.

-

Work-up: After cooling to room temperature, pour the mixture into ice water.

-

Isolation: Filter the resulting solid, wash with water, and dry.

-

Purification: Purify the crude product by silica gel column chromatography to yield 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.

Synthesis from 3,4-dimethoxy-6-nitrobenzaldehyde

This protocol involves the oxidation of the corresponding aldehyde.

Experimental Protocol:

-

Reaction Mixture: In a suitable vessel, combine 3,4-dimethoxy-6-nitrobenzaldehyde (10 g), water (20 mL), and methanol (30 mL).

-

Addition of Reagents: Add acetic acid (3.5 mL) and 30% hydrogen peroxide (9 mL). Stir the mixture well.

-

Oxidation: Add a solution of sodium chlorite (80% purity, 9 g) in water (5 mL). The reaction is exothermic and should be monitored, maintaining a temperature of around 50 °C.

-

Quenching: Upon completion of the reaction, add sodium bisulfite (10.5 g) to quench the reaction.

-

Isolation: Evaporate the solvent to dryness. Dissolve the residue in a sodium hydroxide solution (6 g in 10 mL of water) and filter to remove impurities.

-

Precipitation: Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.

-

Final Product: Filter the precipitate and dry to obtain 4,5-dimethoxy-2-nitrobenzoic acid.

Applications in Research and Development

4,5-Dimethoxy-2-nitrobenzoic acid is a key building block in organic synthesis. Its primary applications include:

-

Synthesis of Heterocycles: It is a precursor for the synthesis of 6,7-dimethoxyquinazoline derivatives.[1]

-

Organometallic Chemistry: It reacts with organotin oxides and halides to form organotin carboxylates.[1]

Visualization of Synthetic Pathway

The synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from Veratric Acid can be visualized as a straightforward workflow.

Caption: Synthesis workflow for 4,5-Dimethoxy-2-nitrobenzoic acid.

References

- 1. 4,5-Dimethoxy-2-nitrobenzoic acid CAS#: 4998-07-6 [m.chemicalbook.com]

- 2. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4,5-Dimethoxy-2-nitrobenzoic acid 99 4998-07-6 [sigmaaldrich.com]

- 5. 4,5-Dimethoxy-2-nitrobenzoic acid | C9H9NO6 | CID 78690 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,5-Dimethyl-2-nitrobenzoic Acid: A Technical Overview of a Sparsely Documented Compound

For the attention of researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of 4,5-Dimethyl-2-nitrobenzoic acid (CAS No. 4315-14-4). It is important to note that publicly available experimental data for this specific compound is exceptionally limited. Extensive searches of scientific literature, chemical databases, and supplier information have yielded minimal specific physical and chemical properties, experimental protocols, and biological activity data.

This guide summarizes the available information and, where specific data is lacking, provides general methodologies and theoretical insights based on structurally related compounds. This information is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this molecule.

Core Properties

Based on available supplier information, the fundamental properties of this compound are summarized below. It is crucial to recognize that most physical properties, such as melting point, boiling point, and solubility, have not been experimentally determined or publicly documented.

Table 1: General and Predicted Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 4315-14-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 195.17 g/mol | --INVALID-LINK--[1] |

| Purity (Typical) | ≥97% | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 80.44 Ų | Predicted --INVALID-LINK--[1] |

| LogP | 1.91 | Predicted --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | Predicted --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | Predicted --INVALID-LINK--[1] |

| Rotatable Bonds | 2 | Predicted --INVALID-LINK--[1] |

Experimental Protocols

Due to the absence of specific published experimental procedures for this compound, a generalized synthesis protocol is proposed based on common organic chemistry methodologies for the nitration of substituted benzoic acids and oxidation of alkylbenzenes.

Representative Synthesis of a Substituted Nitrobenzoic Acid

A plausible synthetic route to this compound could involve the nitration of 3,4-dimethylbenzoic acid or the oxidation of 1,2-dimethyl-4-nitrobenzene. The following protocol is a generalized procedure for the nitration of an activated aromatic ring.

Disclaimer: This is a theoretical protocol and has not been optimized for this compound. It should be adapted and performed with all appropriate safety precautions by qualified personnel.

Objective: To synthesize this compound via nitration of 3,4-dimethylbenzoic acid.

Materials:

-

3,4-Dimethylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 3,4-dimethylbenzoic acid to an excess of concentrated sulfuric acid. Stir until all the solid has dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

-

The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield the final product.

-

Dry the purified product under vacuum.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. Melting point determination would also be a critical characterization step.

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted nitrobenzoic acid, as described in the representative protocol.

Caption: Generalized workflow for the synthesis of a substituted nitrobenzoic acid.

Biological Activity

There is no publicly available information regarding the biological activity or its involvement in any signaling pathways for this compound. Research in this area would be novel.

Conclusion

This compound is a compound for which detailed, publicly accessible technical information is scarce. The data that is available is primarily limited to its basic chemical formula and molecular weight. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of existing data means that any experimental work on its synthesis, characterization, and biological activity would be novel and contribute significantly to the chemical and pharmacological literature. The generalized protocols and workflows provided in this guide are intended to offer a starting point for such investigations. It is strongly recommended that any experimental work be preceded by a thorough safety assessment and small-scale trials to optimize reaction conditions.

References

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 4,5-Dimethoxy-2-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document also outlines a common experimental protocol for its synthesis.

Core Molecular Information

4,5-Dimethoxy-2-nitrobenzoic acid is an organic compound that serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure consists of a benzoic acid core substituted with two methoxy groups and a nitro group.

The molecular formula for this compound is C₉H₉NO₆.[1][2] Based on this, the calculated molecular weight is 227.17 g/mol .[1][2][3][4] The structural arrangement of the atoms is depicted in the 2D chemical structure below.

Physicochemical and Safety Data

A summary of the key quantitative data for 4,5-Dimethoxy-2-nitrobenzoic acid is presented in the table below for easy reference and comparison. This data is crucial for its application in experimental settings and for safety considerations.

| Property | Value | Source |

| Molecular Weight | 227.17 g/mol | [1][2][3][4] |

| Exact Mass | 227.04298701 u | [3] |

| Molecular Formula | C₉H₉NO₆ | [1][2] |

| Melting Point | 187-188 °C | [3] |

| 195-197 °C | [4] | |

| Boiling Point | 409.5±45.0 °C at 760 mmHg | [3] |

| Density | 1.4±0.1 g/cm³ | [3] |

| Flash Point | 201.4±28.7 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Solubility | Soluble in DMSO and methanol | [3] |

| Appearance | Yellow Crystalline Powder | [3] |

| CAS Number | 4998-07-6 | [2][4] |

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

The following section details a common laboratory procedure for the synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from 3,4-dimethoxy-6-nitrobenzaldehyde.[2]

Materials:

-

3,4-dimethoxy-6-nitrobenzaldehyde (10 g)

-

Water (20 mL)

-

Methanol (30 mL)

-

Acetic acid (3.5 mL)

-

30% Hydrogen peroxide (9 mL)

-

Sodium chlorite (80% content, 9 g) dissolved in water (5 mL)

-

Sodium bisulfite (10.5 g)

-

Sodium hydroxide (6 g) dissolved in water (10 mL)

-

Sulfuric acid

Procedure:

-

In a suitable reaction vessel, combine 10 g of 3,4-dimethoxy-6-nitrobenzaldehyde with 20 mL of water, 30 mL of methanol, and 3.5 mL of acetic acid.

-

To this well-stirred mixture, add 9 mL of 30% hydrogen peroxide.

-

Slowly add a solution of 9 g of sodium chlorite (80% content) in 5 mL of water.

-

The reaction mixture is then gently warmed to approximately 50 °C while continuously stirring. The progress of the reaction should be monitored.

-

Upon completion of the reaction, add 10.5 g of sodium bisulfite to quench the reaction.

-

The solvent is then evaporated to dryness.

-

The resulting product is dissolved in a solution of 6 g of sodium hydroxide in 10 mL of water.

-

The solution is filtered to remove any impurities.

-

The filtrate is then acidified by the addition of sulfuric acid to a pH of 1, which precipitates the product.

-

The precipitated 4,5-Dimethoxy-2-nitrobenzoic acid is collected by filtration, dried, and weighed.

This protocol can yield approximately 10 g of the product, representing a 93% yield with a purity of 99.5% as determined by high-performance liquid chromatography.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid as described in the experimental protocol.

Caption: Synthesis workflow for 4,5-Dimethoxy-2-nitrobenzoic acid.

References

A Technical Guide to the Solubility of 4,5-Dimethyl-2-nitrobenzoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dimethyl-2-nitrobenzoic acid, a key consideration for its handling, formulation, and application in research and drug development. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on established qualitative solubility testing methodologies to guide researchers in determining its solubility profile in common laboratory solvents.

Understanding Solubility: A Qualitative Approach

The solubility of an organic compound is dictated by its molecular structure, including its polarity, and the nature of the solvent. A general principle is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For a substituted benzoic acid like this compound, the presence of both a polar carboxylic acid group and a relatively non-polar dimethyl-nitrophenyl group suggests a nuanced solubility profile.

Based on general principles of organic chemistry and qualitative analysis procedures, a predicted solubility profile can be established. The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. This information is derived from standard solubility testing protocols for organic compounds.[1][2][3][4]

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The non-polar nature of the dimethyl-nitrophenyl ring is expected to dominate over the polar carboxylic acid group, leading to poor solubility in water. |

| 5% Sodium Hydroxide (NaOH) | Basic Aqueous | Soluble | As a carboxylic acid, it will react with a strong base like NaOH to form a water-soluble sodium salt.[1][4] |

| 5% Sodium Bicarbonate (NaHCO3) | Weak Basic Aqueous | Soluble | Carboxylic acids are generally acidic enough to react with sodium bicarbonate, forming a soluble salt and carbonic acid (which decomposes to CO2 and water).[1][4] |

| 5% Hydrochloric Acid (HCl) | Acidic Aqueous | Insoluble | The compound is acidic and will not react with an acidic solution. Its inherent low water solubility will be maintained.[1][4] |

| Ethanol | Polar Protic | Soluble | Ethanol is a polar solvent that can engage in hydrogen bonding with the carboxylic acid group, and its alkyl chain can interact with the non-polar parts of the molecule. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of dissolving the compound. A related compound, 4,5-Dimethoxy-2-nitrobenzoic acid, is noted to be soluble in methanol.[5] |

| Diethyl Ether | Non-polar | Sparingly Soluble to Insoluble | The polarity of the carboxylic acid group may limit solubility in a non-polar solvent like diethyl ether. |

| Acetone | Polar Aprotic | Soluble | Acetone is a good general solvent for many organic compounds and is expected to dissolve this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. The related 4,5-Dimethoxy-2-nitrobenzoic acid is soluble in DMSO.[5] |

| Concentrated Sulfuric Acid (H2SO4) | Strong Acid | Soluble | The presence of the nitro group and the aromatic ring suggests that the compound will likely dissolve in cold, concentrated sulfuric acid, which is a characteristic of many neutral and weakly basic compounds.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the qualitative solubility of an organic compound such as this compound. This protocol is based on standard laboratory techniques.[1][2][3]

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer or stirring rod

-

Solvents: Deionized water, 5% NaOH, 5% NaHCO3, 5% HCl, Ethanol, Methanol, Diethyl Ether, Acetone, DMSO, and concentrated H2SO4 (handle with extreme care)

-

pH paper

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

Mixing: After each addition of solvent, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[1][2]

-

Observation: Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves, it is classified as soluble in that solvent. If any solid remains, it is classified as insoluble.

-

Systematic Testing: Follow a systematic approach to testing as outlined in the workflow diagram below. Start with water. If the compound is insoluble in water, proceed to test its solubility in acidic and basic solutions.

-

pH Testing (for water-soluble compounds): If the compound is found to be soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.[4]

-

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves. When working with concentrated sulfuric acid, do so in a fume hood.

Logical Workflow for Solubility Testing

The following diagram illustrates the logical progression for the qualitative solubility analysis of an unknown organic compound, which is applicable to this compound.

References

Spectroscopic Analysis of 4,5-Disubstituted 2-Nitrobenzoic Acids: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-disubstituted 2-nitrobenzoic acids, with a specific focus on providing representative data for compounds of this class. Due to the limited availability of published spectroscopic data for 4,5-dimethyl-2-nitrobenzoic acid, this document presents a detailed analysis of the closely related analogue, 4,5-dimethoxy-2-nitrobenzoic acid . The structural similarity between these compounds, differing only by methyl versus methoxy groups at the 4 and 5 positions, allows the data for the methoxy analogue to serve as a valuable and illustrative proxy for understanding the spectroscopic characteristics of the dimethyl derivative.

This guide includes tabulated NMR, IR, and mass spectrometry data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4,5-dimethoxy-2-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4,5-Dimethoxy-2-nitrobenzoic acid [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.42 | Singlet | 1H | Aromatic C-H |

| 7.26 | Singlet | 1H | Aromatic C-H |

| 4.03 | Singlet | 3H | Methoxy (-OCH₃) |

| 4.02 | Singlet | 3H | Methoxy (-OCH₃) |

Table 2: ¹³C NMR Data for 4,5-Dimethoxy-2-nitrobenzoic acid

| Chemical Shift (ppm) | Assignment |

| Data not available | No specific peak assignments found in the search results. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4,5-Dimethoxy-2-nitrobenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Specific peak data was not found in the search results. Expected absorptions are listed below. | |

| ~3000 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1520 & ~1340 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1250 & ~1050 | Strong | C-O stretch (Ethers) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4,5-Dimethoxy-2-nitrobenzoic acid [2]

| m/z | Interpretation |

| 227.17 | [M]+ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For solid samples, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration and introduced into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ion and any fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines two primary synthetic pathways for the preparation of 4,5-Dimethyl-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. The information provided herein is curated for an audience with a strong background in organic chemistry.

Executive Summary

Two plausible and effective synthetic routes for this compound are presented:

-

Pathway 1: Direct nitration of 3,4-dimethylbenzoic acid. This method offers a straightforward approach, leveraging the directing effects of the existing substituents on the aromatic ring.

-

Pathway 2: A two-step process involving the synthesis of 4,5-dimethyl-2-nitrotoluene followed by its oxidation to the desired carboxylic acid. This pathway provides an alternative route that may offer advantages in terms of isomer separation and overall yield.

This guide provides detailed, adaptable experimental protocols for each pathway, accompanied by quantitative data where available, and safety information for the key reagents. Visual diagrams of the reaction pathways are included to facilitate a clear understanding of the chemical transformations.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 163-165[1][2][3] | 271.51 (estimate)[1] | Irritant to eyes, skin, and respiratory system.[1][4] |

| 4,5-Dimethyl-2-nitrotoluene | C₉H₁₁NO₂ | 165.19 | Not readily available | Not readily available | Harmful if swallowed, may cause genetic defects and cancer. |

| This compound | C₉H₉NO₄ | 195.17 | Not readily available | Not readily available | Expected to be an irritant and potentially harmful. |

| Nitric Acid (conc.) | HNO₃ | 63.01 | -42 | 83 | Strong oxidizer, causes severe burns. |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | Causes severe burns. |

| Potassium Permanganate | KMnO₄ | 158.03 | >240 (decomposes) | Not applicable | Strong oxidizer, harmful if swallowed. |

| Sodium Dichromate | Na₂Cr₂O₇ | 261.97 | 356.7 | 400 (decomposes) | Oxidizer, carcinogenic, toxic.[5] |

Pathway 1: Nitration of 3,4-Dimethylbenzoic Acid

This pathway involves the direct electrophilic aromatic substitution of 3,4-dimethylbenzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The substitution pattern of the starting material will direct the incoming nitro group to the 2-position.

Caption: Nitration of 3,4-dimethylbenzoic acid.

Experimental Protocol (Adapted from the nitration of benzoic acid)

Materials:

-

3,4-Dimethylbenzoic acid

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, carefully add 10 g of 3,4-dimethylbenzoic acid to 25 mL of concentrated sulfuric acid while stirring and cooling in an ice bath. Maintain the temperature below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 7.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 15 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring.

-

The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.

-

Dry the purified crystals in a desiccator.

Pathway 2: Oxidation of 4,5-Dimethyl-2-nitrotoluene

This two-step pathway first involves the nitration of 1,2-dimethylbenzene (o-xylene) to form a mixture of nitrated isomers, from which 4,5-dimethyl-2-nitrotoluene would need to be isolated. The isolated intermediate is then oxidized to the final product.

Caption: Synthesis via nitration and oxidation.

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethyl-2-nitrotoluene (Adapted from the nitration of toluene)

Materials:

-

1,2-Dimethylbenzene (o-xylene)

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Sodium bicarbonate solution (5%)

Procedure:

-

Cool 20 mL of concentrated sulfuric acid in a flask immersed in an ice-salt bath.

-

Slowly add 10 mL of o-xylene to the cooled sulfuric acid with stirring.

-

In a separate beaker, prepare a nitrating mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid, keeping it cold.

-

Add the nitrating mixture dropwise to the o-xylene solution, maintaining the temperature between 20-30 °C.

-

After the addition, stir the mixture for one hour at room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The resulting mixture of nitrated isomers will require separation, likely through fractional distillation or chromatography, to isolate 4,5-dimethyl-2-nitrotoluene.

Step 2: Oxidation of 4,5-Dimethyl-2-nitrotoluene (Adapted from the oxidation of p-nitrotoluene)

Two common methods for the oxidation of a methyl group on a nitroaromatic ring are presented below.

Method A: Potassium Permanganate Oxidation

Materials:

-

4,5-Dimethyl-2-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for workup)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5 g of 4,5-dimethyl-2-nitrotoluene in 100 mL of water containing 2 g of sodium hydroxide.

-

Gently heat the mixture to reflux.

-

In a separate beaker, prepare a solution of 15 g of potassium permanganate in 150 mL of warm water.

-

Add the potassium permanganate solution in small portions to the refluxing nitrotoluene mixture. The purple color of the permanganate should disappear as the reaction proceeds.

-

After the addition is complete, continue to reflux for an additional 2-3 hours, or until the purple color no longer fades.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate. A small amount of sodium bisulfite can be added to the filtrate to destroy any excess permanganate.

-

Acidify the clear filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.

-

Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.

Method B: Sodium Dichromate Oxidation [6]

Materials:

-

4,5-Dimethyl-2-nitrotoluene

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Concentrated sulfuric acid (98%)

Procedure:

-

In a flask, prepare a solution of 20 g of sodium dichromate dihydrate in 50 mL of water.

-

Slowly and carefully add 15 mL of concentrated sulfuric acid to the dichromate solution while cooling in an ice bath.

-

Add 5 g of 4,5-dimethyl-2-nitrotoluene to the chromic acid solution.

-

Gently heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into 200 mL of cold water.

-

Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water.

-

Purify the product by recrystallization.

Quantitative Data for Oxidation: The oxidation of p-nitrotoluene to p-nitrobenzoic acid using sodium dichromate has reported yields of 82-86%.[6] Similar yields can be anticipated for the oxidation of 4,5-dimethyl-2-nitrotoluene under optimized conditions.

Safety and Handling

All experimental procedures outlined in this guide must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

-

Concentrated Acids (Nitric and Sulfuric): Are highly corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.

-

Potassium Permanganate and Sodium Dichromate: Are strong oxidizing agents. Avoid contact with combustible materials. Sodium dichromate is a known carcinogen.[5]

-

Nitrated Organic Compounds: Are often toxic and can be absorbed through the skin. Avoid inhalation and skin contact.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound can be achieved through two primary pathways. The direct nitration of 3,4-dimethylbenzoic acid is a more direct route, while the oxidation of 4,5-dimethyl-2-nitrotoluene offers an alternative that may be advantageous depending on the availability of starting materials and the ease of isomer separation. The choice of pathway will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. The experimental protocols provided are based on well-established chemical transformations and can be optimized to achieve desired results.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic route for the preparation of 4,5-Dimethyl-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its application in a laboratory setting.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process. The primary starting material for this synthesis is 1,2,4-trimethylbenzene (pseudocumene), which is first oxidized to an intermediate, 3,4-dimethylbenzoic acid. This intermediate is then subjected to nitration to yield the final product. This guide will provide a detailed examination of each of these critical steps.

Key Starting Materials

The primary precursor for the synthesis of this compound is 3,4-Dimethylbenzoic acid . This, in turn, can be synthesized from readily available starting materials. The overall synthetic pathway originates from 1,2,4-trimethylbenzene.

Table 1: Key Starting Materials and Intermediates

| Compound Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1,2,4-Trimethylbenzene |  | C₉H₁₂ | 120.19 | Initial Starting Material |

| 3,4-Dimethylbenzoic acid |  | C₉H₁₀O₂ | 150.17 | Key Intermediate |

| This compound |  | C₉H₉NO₄ | 195.17 | Final Product |

Synthetic Pathway

The synthesis of this compound is accomplished via a two-step process:

-

Oxidation of 1,2,4-trimethylbenzene to 3,4-dimethylbenzoic acid.

-

Nitration of 3,4-dimethylbenzoic acid to this compound.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylbenzoic acid from 1,2,4-Trimethylbenzene (Oxidation)

The oxidation of one of the methyl groups of 1,2,4-trimethylbenzene to a carboxylic acid is a critical first step. In rats, the metabolism of 1,2,4-trimethylbenzene primarily yields 3,4-dimethylbenzoic acid[1]. This transformation can be achieved in the laboratory using strong oxidizing agents or catalytic oxidation.

Method A: Permanganate Oxidation

A traditional and reliable method for the oxidation of alkylbenzenes is the use of potassium permanganate (KMnO₄).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2,4-trimethylbenzene and a solution of potassium permanganate in water.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 3,4-dimethylbenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Method B: Catalytic Air Oxidation

For a more "green" and industrially scalable approach, catalytic oxidation using air or oxygen is preferred.

Experimental Protocol:

-

Charge a pressure reactor with 1,2,4-trimethylbenzene, a cobalt/manganese catalyst system (e.g., cobalt acetate and manganese acetate), and an initiator (e.g., a bromide source).

-

Pressurize the reactor with air or oxygen and heat to the desired temperature (typically 100-200 °C).

-

Maintain the reaction under pressure with continuous stirring for a set period.

-

After cooling and depressurizing the reactor, the product can be isolated and purified.

Table 2: Representative Data for the Synthesis of Dimethylbenzoic Acids

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mesitylene | O₂, Composite Catalyst | None | 130-140 | High | CN105085228A |

| 3-Nitro-o-xylene | O₂, Co/Mn Catalyst | Acetic Acid | 120-130 | >98 (purity) | CN111362807A |

Note: Specific yield data for the oxidation of 1,2,4-trimethylbenzene to 3,4-dimethylbenzoic acid was not available in the provided search results. The data in the table is for analogous reactions and illustrates typical conditions.

Step 2: Synthesis of this compound from 3,4-Dimethylbenzoic acid (Nitration)

The nitration of 3,4-dimethylbenzoic acid is the final and key step. The directing effects of the substituents on the aromatic ring (two activating methyl groups and one deactivating, meta-directing carboxylic acid group) will influence the position of the incoming nitro group. The desired product, this compound, results from nitration at the position ortho to the carboxylic acid and meta to the two methyl groups.

Experimental Protocol:

This protocol is adapted from standard procedures for the nitration of benzoic acid and its derivatives.[2][3][4]

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C or below, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring. For each gram of 3,4-dimethylbenzoic acid, a typical ratio would be 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃.[4] Keep this mixture cold.

-

Preparation of the Reaction Mixture: In a separate larger beaker or flask, dissolve the 3,4-dimethylbenzoic acid in an excess of cold (≤0°C) concentrated sulfuric acid (e.g., 2.5 mL of H₂SO₄ per gram of the benzoic acid derivative) with stirring.[4]

-

Nitration Reaction: Slowly add the cold nitrating mixture to the cold solution of 3,4-dimethylbenzoic acid in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 5°C throughout the addition.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.

-

Work-up: Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water.

-

The precipitated crude product is then collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or dilute hydrochloric acid.[3]

Table 3: General Conditions for the Nitration of Benzoic Acid Derivatives

| Starting Material | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | HNO₃ / H₂SO₄ | < 5 | - | [4] |

| Methyl Benzoate | HNO₃ / H₂SO₄ | 5-15 | 81-85 | [5] |

| 3-Nitrobenzoic Acid | Fuming HNO₃ / H₂SO₄ | 135-145 | - | [2] |

Note: The yields are highly dependent on the specific substrate and reaction conditions.

Logical Workflow for Synthesis and Purification

Figure 2: Detailed workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a straightforward process for researchers with experience in organic synthesis. The key steps involve the oxidation of 1,2,4-trimethylbenzene to 3,4-dimethylbenzoic acid, followed by a regioselective nitration. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving a good yield and purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

Historical Discovery and Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery and synthesis of 4,5-Dimethyl-2-nitrobenzoic acid. The document details the key synthetic methodologies, presents quantitative data in a structured format, and includes a visualization of the synthetic pathway.

Historical Context

The synthesis of this compound was described in the scientific literature as early as 1967 in a publication in Acta Chemica Scandinavica. This early work established a synthetic route from 4,5-dimethyl-2-nitrobenzonitrile and reported the melting point of the resulting acid and its methyl ester. Subsequent literature has explored alternative synthetic approaches, including the direct nitration of 3,4-dimethylbenzoic acid, which yields a mixture of isomers containing the desired product.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified in the literature. The first involves the hydrolysis of 4,5-dimethyl-2-nitrobenzonitrile, while the second, more direct route, involves the nitration of 3,4-dimethylbenzoic acid.

Synthesis from 4,5-Dimethyl-2-nitrobenzonitrile

This method, detailed in a 1967 publication, involves the hydrolysis of the nitrile group to a carboxylic acid.

Caption: Synthesis of this compound via hydrolysis.

Synthesis by Nitration of 3,4-Dimethylbenzoic Acid

A more direct approach involves the nitration of 3,4-dimethylbenzoic acid. This reaction, however, produces a mixture of nitroisomers.

Caption: Synthesis via nitration yielding a mixture of isomers.

Experimental Protocols

Protocol 1: Synthesis from 4,5-Dimethyl-2-nitrobenzonitrile[1][2]

This protocol is based on the method described by K. Brand and H. W. Stephan in 1967.

Materials:

-

4,5-Dimethyl-2-nitrobenzonitrile (21 g)

-

Water (140 ml)

-

Concentrated sulfuric acid (115 ml)

-

Ice water (450 ml)

-

Toluene for recrystallization

Procedure:

-

A mixture of 140 ml of water, 115 ml of concentrated sulfuric acid, and 21 g of 4,5-dimethyl-2-nitrobenzonitrile was refluxed for 6 hours.

-

The reaction mixture was then poured into 450 ml of ice water.

-

The precipitated product was collected by filtration and washed with water.

-

The crude product was recrystallized from toluene.

Yield: 16.9 g

Protocol 2: Synthesis by Nitration of 3,4-Dimethylbenzoic Acid[3]

This protocol describes the nitration of 3,4-dimethylbenzoic acid, which results in a mixture of isomers.

Materials:

-

3,4-Dimethylbenzoic acid (5.0 g, 33 mmol)

-

Fuming HNO3 (d = 1.52, 17 mL)

-

Water (250 mL)

-

Ice-cold water

Procedure:

-

3,4-Dimethylbenzoic acid (5.0 g) was added portionwise to stirred fuming HNO3 (17 mL) while maintaining the temperature below -5 °C.

-

The mixture was stirred at 0 °C for an additional 10 minutes.

-

The reaction mixture was then poured into water (250 mL).

-

After cooling to 0 °C, the precipitated solid was collected by filtration, washed with ice-cold water, and dried.

Yield: 6.11 g (94%) of a mixture of this compound, 3,4-dimethyl-2-nitrobenzoic acid, and 3,4-dimethyl-5-nitrobenzoic acid in an approximate ratio of 1:8:2 as determined by 1H-NMR.

Data Presentation

| Compound | Starting Material | Synthesis Method | Melting Point (°C) | Yield | Reference |

| This compound | 4,5-Dimethyl-2-nitrobenzonitrile | Hydrolysis | 184 | 16.9 g | [1][2] |

| This compound (in mixture) | 3,4-Dimethylbenzoic acid | Nitration | - | 94% (of mixture) | [3] |

| Methyl 4,5-dimethyl-2-nitrobenzoate | This compound | Esterification | 66 | - | [1][2] |

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding specific signaling pathways or significant biological activities of this compound. Its primary utility appears to be as a chemical intermediate in organic synthesis. Further research would be required to elucidate any potential pharmacological or biological roles.

References

Core Focus: 4,5-Dimethyl-2-nitrobenzoic Acid in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dimethyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. While direct and extensive research applications of this specific molecule are not widely documented in peer-reviewed literature, its chemical structure—featuring a carboxylic acid, a nitro group, and a dimethylated phenyl ring—positions it as a valuable intermediate in organic synthesis. This guide explores the potential research applications of this compound, drawing inferences from the known reactivity of its functional groups and the applications of analogous compounds. The primary utility of this compound lies in its potential as a building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 4315-14-4 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents |

| pKa | The carboxylic acid proton is acidic |

Potential Research Applications

The research applications of this compound are primarily projected from its utility as a chemical intermediate. The presence of three key functional regions on the molecule—the carboxylic acid, the nitro group, and the aromatic ring with methyl substituents—allows for a variety of chemical modifications.

1. Synthesis of Bioactive Heterocyclic Compounds

A significant potential application of this compound is in the synthesis of heterocyclic compounds. The first step in this process is typically the reduction of the nitro group to an amine, yielding 2-amino-4,5-dimethylbenzoic acid.[1][2][3] This amino acid is an analogue of anthranilic acid and can serve as a precursor to a wide range of heterocyclic systems, such as quinazolinones, benzodiazepines, and benzoxazinones, which are scaffolds for the development of new drugs.[4]

2. Intermediate in Drug Discovery

Substituted benzoic acids are important precursors in the synthesis of pharmaceuticals.[1][5][6] The structural motif of this compound can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and electronic character, which in turn can influence their pharmacokinetic and pharmacodynamic profiles. Derivatives of p-aminobenzoic acid, which can be obtained from the corresponding nitrobenzoic acid, have shown a range of biological activities, including antimicrobial and acetylcholinesterase inhibitory properties.[6][7]

3. Development of Novel Materials

The rigid aromatic core of this compound makes it a candidate for the synthesis of novel polymers and materials. For instance, functionalized chitosan resins have been prepared using nitro-amino benzoic acid moieties for applications in environmental remediation.[8][9]

Key Synthetic Transformations and Experimental Protocols

The utility of this compound is defined by the chemical reactions its functional groups can undergo. Below are detailed experimental protocols for key transformations, based on procedures for analogous compounds.

1. Proposed Synthesis of this compound

The synthesis of this compound would likely follow a nitration reaction of 3,4-dimethylbenzoic acid. A representative procedure for the nitration of a similar substituted benzoic acid is as follows:

Experimental Protocol: Nitration of 3,4-Dimethoxybenzoic Acid (as an analogue) [10]

-

Materials: 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol), 20% nitric acid (50 mL), ice.

-

Procedure:

-

To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g).

-

Place the flask in an ice bath and slowly add 20% nitric acid (50 mL).

-

Stir the reaction mixture at 60°C for 6 hours.

-

After cooling to room temperature, pour the mixture onto ice-water.

-

Filter the resulting solid, wash with water, and dry.

-

The crude product can be purified by silica gel column chromatography to afford 4,5-dimethoxy-2-nitrobenzoic acid.

-

2. Reduction of the Nitro Group to an Amine

The reduction of the nitro group is a critical step to unlock the synthetic potential of this compound, converting it to 2-amino-4,5-dimethylbenzoic acid. Catalytic hydrogenation is a common and efficient method for this transformation.[2]

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid [2]

-

Materials: 4-nitrobenzoic acid (125.25 g), sodium hydroxide (30 g), water (501 g), Pd/C catalyst (1.25 g), 36-38% hydrochloric acid, hydrogen gas.

-

Procedure:

-

Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving it and sodium hydroxide in water.

-

Add this solution to a 1L high-pressure reactor, followed by the Pd/C catalyst.

-

Pressurize the reactor with hydrogen to 2-4 MPa.

-

Heat the reaction to 60-70°C and maintain until the pressure no longer drops, then hold for an additional hour.

-

Cool the reactor to room temperature and filter to recover the catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of 3.

-

Cool the solution to room temperature and filter the precipitate to obtain 4-aminobenzoic acid.

-

Dry the product. The yield is reported to be up to 96% with a purity of over 99%.[2]

-

3. Esterification of the Carboxylic Acid

The carboxylic acid group can be esterified, for example, to produce benzocaine analogues which are used as local anesthetics.[11]

Experimental Protocol: Esterification of p-Aminobenzoic Acid (to form Benzocaine) [11]

-

Materials: p-aminobenzoic acid (2 g, 0.088 mol), absolute ethanol (13 mL), dry hydrogen chloride gas.

-

Procedure:

-

In a 250 mL two-necked flask with a reflux condenser and gas inlet, pass dry hydrogen chloride through the ethanol until saturation.

-

Introduce p-aminobenzoic acid and heat the mixture under reflux for 2 hours.

-

Upon cooling, the hydrochloride salt of the ethyl ester precipitates.

-

The hot solution can be poured into water and neutralized to precipitate the free ester, which is then filtered, washed, and dried.

-

Visualizing Potential Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the potential synthetic utility of this compound as a precursor to more complex molecular architectures.

Caption: Synthetic pathway from a precursor to this compound and its potential derivatives.

Caption: Workflow for the conversion of this compound to heterocyclic cores.

While this compound is not a widely studied compound in its own right, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The strategic placement of its functional groups allows for a range of chemical transformations, most notably the reduction of the nitro group to form an amino acid intermediate. This intermediate is a valuable precursor for the synthesis of diverse heterocyclic scaffolds that are of interest in medicinal chemistry and drug discovery. Further research into the reactivity and applications of this compound could unveil novel synthetic routes to complex and potentially bioactive molecules. This guide provides a foundational understanding for researchers looking to explore the synthetic utility of this and related substituted nitrobenzoic acids.

References

- 1. fiveable.me [fiveable.me]

- 2. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 3. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. nbinno.com [nbinno.com]

- 6. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functionalization of chitosan with 3-nitro-4-amino benzoic acid moiety and its application to the collection/concentration of molybdenum in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Practical Experiment 3: Benzocain | PPTX [slideshare.net]

Methodological & Application

Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid: An Application Note and Protocol

Introduction

4,5-Dimethyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science as a versatile building block. Its structure, featuring a nitro group ortho to the carboxylic acid and two methyl groups on the benzene ring, allows for a variety of chemical transformations. This document provides a detailed, albeit theoretical, protocol for the synthesis of this compound via the nitration of 3,4-dimethylbenzoic acid.

Disclaimer: Extensive literature searches did not yield a specific, experimentally validated protocol for the synthesis of this compound. The following protocol is based on general procedures for the nitration of substituted benzoic acids and should be considered a theoretical guide. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme

The synthesis of this compound is proposed to proceed via the electrophilic aromatic substitution (nitration) of 3,4-dimethylbenzoic acid. The carboxylic acid group is a meta-director, while the methyl groups are ortho, para-directing. The position of nitration will be influenced by the combined directing effects of these substituents and steric hindrance. The primary expected product is this compound, though the formation of the isomeric 3,4-Dimethyl-6-nitrobenzoic acid is also possible.

Caption: Figure 1. Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 3,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 |

| Ice | H₂O | 18.02 |

| Deionized Water | H₂O | 18.02 |

| Ethanol | C₂H₅OH | 46.07 |

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid with constant stirring. The temperature of the mixture should be maintained below 10 °C.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10 g (0.067 mol) of 3,4-dimethylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 3,4-dimethylbenzoic acid over a period of 30-45 minutes. The reaction temperature must be carefully maintained between 0 °C and 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation of Crude Product: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Experimental Workflow

Caption: Figure 2. Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

As this is a theoretical protocol, no experimental quantitative data can be provided. The expected yield and purity would need to be determined empirically.

| Parameter | Expected Value |

| Theoretical Yield | To be determined |

| Actual Yield | To be determined |

| Percent Yield | To be determined |

| Melting Point | To be determined |

| Purity (e.g., by HPLC or NMR) | To be determined |

Safety Precautions

-

Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.

-

Nitration Reaction: Nitration reactions are highly exothermic and can run away if the temperature is not carefully controlled. Maintain the reaction temperature strictly within the specified range.

-

Quenching: Adding the reaction mixture to ice is also an exothermic process. Perform this step slowly and with vigorous stirring to dissipate the heat.

Conclusion

This document outlines a theoretical protocol for the synthesis of this compound. Due to the lack of a specific published procedure, this protocol is based on established methods for the nitration of analogous compounds. Researchers attempting this synthesis should proceed with caution, starting with small-scale reactions to optimize conditions and ensure safety. The successful synthesis and characterization of this compound would be a valuable contribution to the chemical literature.

The Strategic Application of 4,5-Disubstituted-2-Nitrobenzoic Acids in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has led medicinal chemists to explore a diverse array of molecular scaffolds. Among these, substituted benzoic acids serve as versatile building blocks, offering a synthetically tractable platform for the construction of complex bioactive molecules. This application note delves into the utility of 4,5-disubstituted-2-nitrobenzoic acids, with a particular focus on the well-documented building block 4,5-dimethoxy-2-nitrobenzoic acid , in the synthesis of targeted therapies, most notably kinase inhibitors for oncology. The strategic placement of the nitro group ortho to the carboxylic acid, and the methoxy groups at the 4 and 5 positions, provides a unique combination of reactivity and structural features that are instrumental in the assembly of privileged heterocyclic cores found in many kinase inhibitors.

A prime example of the successful application of this building block is in the synthesis of Bosutinib , a dual inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML). The following sections will provide a detailed overview of the synthetic strategies, key experimental protocols, and the biological context of utilizing 4,5-dimethoxy-2-nitrobenzoic acid and its analogs as foundational elements in modern drug discovery.

Application in the Synthesis of Kinase Inhibitors

4,5-Dimethoxy-2-nitrobenzoic acid is a key precursor for the construction of the quinoline core of Bosutinib. The synthetic utility of this building block stems from two primary features:

-

The Nitro Group as a Latent Amino Group: The ortho-nitro group can be readily reduced to an amine, which is a crucial step for subsequent cyclization reactions to form heterocyclic systems.

-

The Carboxylic Acid as a Handle for Elaboration: The carboxylic acid functionality allows for a variety of chemical transformations, including amide bond formation and reduction, to build the desired molecular complexity.

The general synthetic strategy involves the initial activation of the carboxylic acid, followed by a series of transformations that ultimately lead to the formation of a substituted quinoline ring system. This quinoline core is a common motif in many kinase inhibitors, as it effectively mimics the adenine region of ATP, enabling competitive inhibition of the kinase's active site.

Quantitative Data: Biological Activity of Bosutinib

The following table summarizes the in vitro inhibitory activity of Bosutinib against key kinase targets. This data highlights the potency and selectivity of the final drug molecule synthesized using a 4,5-disubstituted-2-nitrobenzoic acid-derived core.

| Kinase Target | IC50 (nM) |

| Src | 1.2 |

| Abl | 1.0 |

Experimental Protocols

The following protocols are representative examples of the key synthetic transformations involved in the utilization of a 4,5-disubstituted-2-nitrobenzoic acid scaffold in the synthesis of a quinoline-based kinase inhibitor.

Protocol 1: Nitration of a 3,4-Dimethoxyphenyl Precursor

This protocol describes the synthesis of a key intermediate with the required 4,5-dimethoxy-2-nitro substitution pattern, a common starting point for leveraging this building block.

Materials:

-

1-(3,4-dimethoxyphenyl)ethan-1-one

-

Acetic acid

-

Nitric acid (70%)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(3,4-dimethoxyphenyl)ethan-1-one (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the nitro group to the corresponding amine, a critical step for subsequent cyclization.

Materials:

-

1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Reflux condenser

-

Heating mantle

-

Celite®

Procedure:

-

To a suspension of iron powder (5 equivalents) and ammonium chloride (0.5 equivalents) in a mixture of ethanol and water (2:1), heat the mixture to reflux.

-

Add a solution of 1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

Continue to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one.

Protocol 3: Cyclization to form the Quinoline Core

This protocol illustrates the formation of the 4-hydroxyquinoline ring system, a key scaffold in many kinase inhibitors.

Materials:

-

1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one

-

Diethyl (ethoxymethylene)malonate

-

Diphenyl ether

-

Heating mantle with a high-temperature thermometer

-

Air condenser

Procedure:

-

A mixture of 1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130 °C for 1 hour.

-

The resulting intermediate is then added portion-wise to preheated diphenyl ether at 240-250 °C.

-

The reaction mixture is maintained at this temperature for 30 minutes.

-

Cool the reaction mixture to room temperature and add hexane to precipitate the product.

-

Collect the solid by vacuum filtration, wash with hexane, and dry to yield the corresponding 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.

Visualizations

The following diagrams illustrate the synthetic workflow and the biological context of the synthesized kinase inhibitor.

experimental procedure for the reduction of the nitro group in 4,5-Dimethyl-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 4,5-Dimethyl-2-nitrobenzoic acid to its corresponding amine, 2-Amino-4,5-dimethylbenzoic acid, is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document provides detailed experimental procedures for this reduction, focusing on the widely utilized catalytic hydrogenation method. Alternative reduction methods are also briefly discussed, offering flexibility depending on available laboratory resources and substrate compatibility.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is the most common and generally high-yielding method for the reduction of aromatic nitro compounds. The following protocol is adapted from procedures for structurally similar compounds and general catalytic hydrogenation practices.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (or Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Standard laboratory glassware

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol). A typical concentration is 0.1-0.5 M.

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can range from 1 to 10 mol% relative to the substrate. For initial attempts, 5 mol% is a reasonable starting point.

-

Hydrogenation: Securely close the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm). For laboratory scale, a hydrogen-filled balloon is often sufficient.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4,5-dimethylbenzoic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amine.

Experimental Workflow Diagram:

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Alternative Reduction Methods

While catalytic hydrogenation is preferred for its clean reaction profile and high yields, other methods can be employed. These are particularly useful if specific functional groups sensitive to hydrogenation are present in the molecule or if hydrogenation equipment is unavailable.

-

Iron in Acidic Media: A classic method for nitro group reduction involves using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[2]

-

Tin(II) Chloride: Stannous chloride in concentrated hydrochloric acid is another effective reagent for the reduction of aromatic nitro compounds.[2]

-

Sodium Hydrosulfite: Also known as sodium dithionite, this reagent can reduce nitro groups under aqueous conditions.[2]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the different reduction methods. Please note that the values for this compound are extrapolated from general procedures and may require optimization.

| Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Purity |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1-4 atm), Methanol, Room Temp. | 2-12 hours | >90% | High |

| Iron in Acidic Media | Fe powder, Acetic Acid, Reflux | 4-8 hours | 70-85% | Moderate to High |

| Tin(II) Chloride | SnCl₂·2H₂O, Conc. HCl, 0°C to Room Temp. | 1-3 hours | 75-90% | Moderate to High |

| Sodium Hydrosulfite | Na₂S₂O₄, H₂O/THF, Room Temp. to Reflux | 3-6 hours | 60-80% | Moderate |

Signaling Pathway Diagram (Logical Relationship):

References

Application Notes and Protocols for the Purity Analysis of 4,5-Dimethyl-2-nitrobenzoic Acid by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of 4,5-Dimethyl-2-nitrobenzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative analysis of this compound and the determination of related impurities. A reversed-phase HPLC method is employed to separate the target analyte from potential impurities.

Experimental Protocol: HPLC

1. Sample Preparation:

-

Accurately weigh approximately 25 mg of the this compound sample.

-

Dissolve the sample in a 25 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature and dilute to the mark with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient mixture of:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (minutes) % Solvent A % Solvent B 0 60 40 15 40 60 20 40 60 22 60 40 | 25 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection: 254 nm

3. Data Analysis:

-

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Impurities can be identified by comparing their retention times with those of known reference standards.

Data Presentation: HPLC

Table 1: Illustrative HPLC Performance Data

| Parameter | Value |

| Retention Time (RT) | Approximately 12.5 minutes |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

| Linearity (r²) | > 0.999 (Concentration range: 0.1 - 100 µg/mL) |

| Precision (%RSD) | < 1.5% |

| Accuracy (% Recovery) | 98.5% - 101.2% |

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow: HPLC Analysis

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 4,5-Dimethyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals